molecular formula C22H19NO2 B5699660 N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide

N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide

Cat. No. B5699660
M. Wt: 329.4 g/mol
InChI Key: WKOHDWMWQGKUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a white powder that is soluble in organic solvents and is stable under normal conditions.

Scientific Research Applications

N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. This compound-based semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results.

Mechanism of Action

The mechanism of action of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide in lab experiments is its stability under normal conditions. This compound is also soluble in organic solvents, which makes it easy to handle in the lab. However, this compound is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, the purity of the product can be affected by impurities in the starting materials or by incomplete reactions.

Future Directions

There are many potential future directions for the study of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide. In the field of organic electronics, this compound-based semiconductors could be further developed for use in OLEDs, OFETs, and OSCs. In the field of medicinal chemistry, this compound could be further studied for its potential as an anti-cancer and anti-inflammatory agent. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cancer cells and inflammation.

Synthesis Methods

The synthesis of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide involves a multi-step process that includes the reaction of fluorene with methyl chloroformate, followed by the reaction of the resulting intermediate with 2-methylphenol. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide and triethylamine. The purity of the product can be improved by recrystallization using a suitable solvent.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-6-2-5-9-21(15)25-14-22(24)23-18-10-11-20-17(13-18)12-16-7-3-4-8-19(16)20/h2-11,13H,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOHDWMWQGKUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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